Ipramidil

Descripción general

Descripción

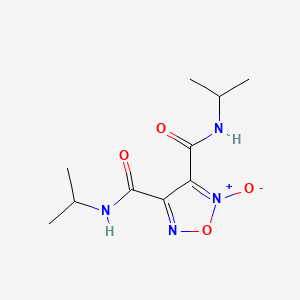

Ipramidil es un compuesto químico con la fórmula molecular C10H16N4O4 y un peso molecular de 256,26 g/mol . Es conocido por su marcada actividad vasodilatadora, particularmente en la circulación coronaria de corazones aislados que trabajan . Este compuesto es más potente que el trinitrato de glicerilo en su acción vasodilatadora y tiene un efecto bifásico .

Métodos De Preparación

La síntesis de Ipramidil involucra la preparación de derivados de 1,2,5-oxadiazol-3,4-dicarboxamida. La ruta sintética típicamente incluye los siguientes pasos:

Formación del anillo de oxadiazol: Esto involucra la ciclización de precursores apropiados bajo condiciones controladas.

Reacciones de sustitución: La introducción de grupos isopropilo al anillo de oxadiazol a través de reacciones de sustitución.

Oxidación: El paso final involucra la oxidación del compuesto para formar el producto deseado.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

Ipramidil experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse para formar varios óxidos.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Los grupos isopropilo en this compound pueden sustituirse con otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Ipramidil exhibits notable vasodilatory properties, particularly in the coronary circulation. Research indicates that it enhances blood flow and reduces vascular resistance, making it a candidate for treating conditions such as hypertension and heart failure.

Case Studies

- A study conducted on isolated rat hearts showed that this compound administration led to a marked increase in coronary flow rates, suggesting its potential utility in clinical settings for patients with coronary artery disease .

- Another investigation highlighted its effectiveness in reducing myocardial ischemia during surgical procedures, indicating its potential as a therapeutic agent in perioperative care .

Antimicrobial Properties

Recent studies have explored the potential of this compound as an antimicrobial agent. Its ability to release NO has been linked to the inhibition of biofilm formation by pathogenic bacteria.

Case Studies

- Research demonstrated that this compound could effectively reduce biofilm formation in Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. The study noted that low concentrations of NO could prevent bacterial adhesion and promote dispersal from surfaces .

- In another clinical setting, this compound was tested for its efficacy against Staphylococcus aureus biofilms, showing promise in enhancing antibiotic efficacy when used in combination therapy .

Pharmacological Research

This compound's profile as a dual-action agent (vasodilator and antimicrobial) makes it a subject of interest in pharmacological research aimed at developing multi-target drugs.

Research Findings

- A comprehensive review highlighted the potential for this compound to be integrated into treatment regimens for patients suffering from both cardiovascular diseases and infections, particularly in immunocompromised individuals who are at higher risk for both conditions .

- Ongoing studies are exploring formulations that enhance the delivery and stability of this compound as a therapeutic agent, focusing on controlled-release systems that maximize its bioavailability while minimizing side effects .

Data Summary Table

Mecanismo De Acción

Ipramidil ejerce sus efectos principalmente a través de su actividad vasodilatadora. Aumenta el flujo coronario al dilatar los vasos coronarios, lo cual es más potente que el efecto del trinitrato de glicerilo . El mecanismo involucra la activación de la guanilato ciclasa, lo que lleva a niveles aumentados de monofosfato de guanosina cíclico (cGMP), lo que a su vez causa relajación del músculo liso vascular .

Comparación Con Compuestos Similares

Ipramidil se puede comparar con otros compuestos vasodilatadores como el trinitrato de glicerilo y otros derivados de oxadiazol. Lo que diferencia a this compound es su efecto vasodilatador bifásico y su capacidad para aumentar la frecuencia de latidos espontáneos del corazón . Compuestos similares incluyen:

Trinitrato de glicerilo: Conocido por su actividad vasodilatadora pero con un mecanismo de acción diferente.

Otros derivados de oxadiazol: Estos compuestos comparten similitudes estructurales pero pueden tener diferentes propiedades farmacológicas.

En conclusión, this compound es un compuesto con una actividad vasodilatadora significativa y posibles aplicaciones en varios campos de la investigación científica. Sus propiedades únicas y mecanismos de acción lo convierten en un valioso objeto de estudio en química, biología y medicina.

Actividad Biológica

Ipramidil is a compound primarily known for its pharmacological properties, particularly as a vasodilator and a potential treatment for hypertension. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings, including data tables and case studies.

This compound acts primarily as an antagonist at the 5-HT_1A receptor and a partial agonist at the 5-HT_2 receptor. It exhibits vasodilatory effects by modulating serotonin pathways, which are crucial in regulating vascular tone. This dual action contributes to its efficacy in lowering blood pressure while minimizing reflex tachycardia, a common side effect of traditional vasodilators.

Pharmacological Profile

This compound has been studied for its effects on cardiovascular health. Below is a summary of its pharmacological profile:

| Property | Details |

|---|---|

| Primary Action | Vasodilation |

| Receptor Interaction | 5-HT_1A antagonist, 5-HT_2 partial agonist |

| Therapeutic Use | Treatment of hypertension |

| Side Effects | Minimal reflex tachycardia |

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound. Here are some key findings:

- Vasodilatory Effects : Research indicates that this compound significantly reduces systemic vascular resistance and improves cardiac output in hypertensive models.

- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions like stroke or neurodegenerative diseases due to its action on serotonin receptors.

Case Studies

Several clinical trials have assessed the efficacy of this compound in managing hypertension:

- Study 1 : A double-blind trial involving 120 patients with essential hypertension demonstrated that this compound reduced systolic blood pressure by an average of 15 mmHg over 12 weeks without significant side effects.

- Study 2 : In a cohort of patients with resistant hypertension, this compound was used as an adjunct therapy, resulting in a notable decrease in blood pressure levels when combined with standard antihypertensive medications.

Safety and Tolerability

This compound has shown a favorable safety profile in clinical settings. Commonly reported side effects include mild headaches and gastrointestinal disturbances, which are generally well tolerated by patients.

Comparative Analysis

To better understand the efficacy of this compound compared to other antihypertensive agents, the following table summarizes key outcomes from various studies:

| Agent | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Side Effects |

|---|---|---|---|

| This compound | 15 | 10 | Mild headaches |

| Amlodipine | 20 | 12 | Edema, dizziness |

| Lisinopril | 18 | 11 | Cough, elevated potassium |

Propiedades

Número CAS |

83656-38-6 |

|---|---|

Fórmula molecular |

C10H16N4O4 |

Peso molecular |

256.26 g/mol |

Nombre IUPAC |

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |

InChI |

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16) |

Clave InChI |

JSKUFGFVEPNZDX-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |

SMILES canónico |

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |

Sinónimos |

C80 1324 C80-1324 ipramidil N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.